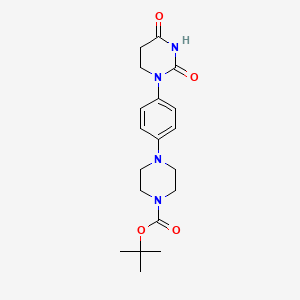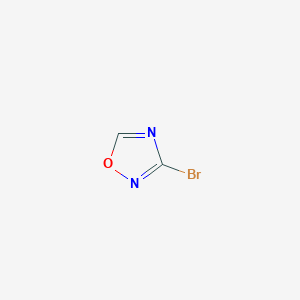![molecular formula C22H23ClN2O3S B13920371 Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride](/img/structure/B13920371.png)
Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride is a complex organic compound with significant applications in the field of medicinal chemistry. This compound is a derivative of cephalosporin, a class of β-lactam antibiotics, and exhibits potent antibacterial properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride typically involves the protection of the carboxyl group of D-7ACA (deacetyl-7-aminocephalosporanic acid) using diphenyldiazomethane as a protection reagent. The reaction is enhanced by ultrasonic waves, resulting in a yield of approximately 70% . The synthetic route can be summarized as follows:
Preparation of Diphenyldiazomethane: This involves the reaction of diphenylhydrazine with manganese dioxide in methanol and ethyl acetate.
Protection of D-7ACA: The carboxyl group of D-7ACA is protected using diphenyldiazomethane under ultrasonic conditions to form benzhydryl 7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of ultrasonic waves and diphenyldiazomethane remains consistent, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxylate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used under mild to moderate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives .
Aplicaciones Científicas De Investigación
Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex cephalosporin derivatives.
Biology: Studied for its interactions with bacterial enzymes and its role in inhibiting bacterial cell wall synthesis.
Medicine: Explored for its potential as a broad-spectrum antibiotic, particularly against resistant bacterial strains.
Industry: Utilized in the development of new antibacterial agents and in the study of β-lactamase inhibitors.
Mecanismo De Acción
The mechanism of action of benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride involves the inhibition of penicillin-binding proteins (PBPs). The β-lactam ring of the compound mimics the D-Ala-D-Ala moiety of peptidoglycan precursors, allowing it to bind to and inhibit PBPs. This inhibition prevents the cross-linking of peptidoglycan chains, leading to the weakening of the bacterial cell wall and eventual cell lysis .
Comparación Con Compuestos Similares
Similar Compounds
7-Amino-3-vinyl-3-cephem-4-carboxylic acid: Another cephalosporin derivative with similar antibacterial properties.
Benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride: A related compound with a chloromethyl group instead of an ethenyl group.
Uniqueness
Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride is unique due to its ethenyl group, which imparts distinct chemical properties and reactivity compared to other cephalosporin derivatives. This uniqueness makes it a valuable compound for research and development in the field of antibiotics .
Propiedades
Fórmula molecular |
C22H23ClN2O3S |
|---|---|
Peso molecular |
430.9 g/mol |
Nombre IUPAC |
benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C22H22N2O3S.ClH/c1-2-22(13-24-19(25)17(23)20(24)28-14-22)21(26)27-18(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h2-12,17-18,20H,1,13-14,23H2;1H |
Clave InChI |
XCJNPAVZAJWSCP-UHFFFAOYSA-N |
SMILES canónico |
C=CC1(CN2C(C(C2=O)N)SC1)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


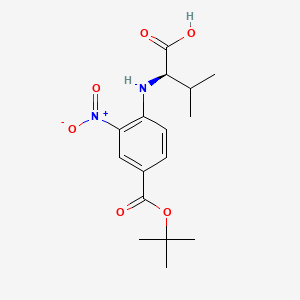
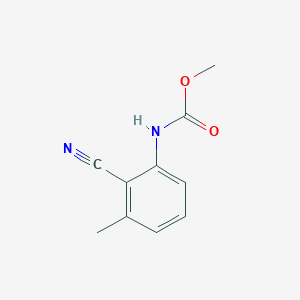
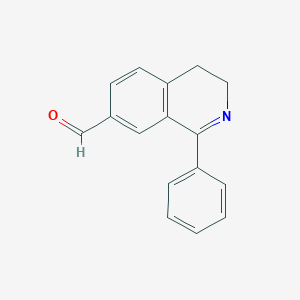
![Propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester](/img/structure/B13920294.png)



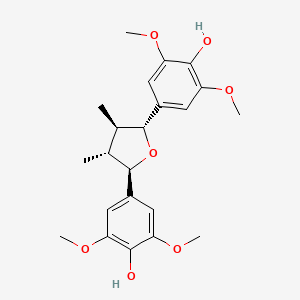
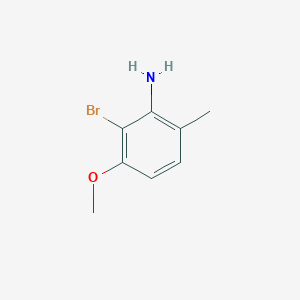

![N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B13920344.png)
